10-Descarbomethoxy marcellomycin

Description

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Mass Spectrometry)

The precise chemical structure of 10-Descarbomethoxy marcellomycin (B1194889) is determined through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of organic molecules. For compounds like 10-Descarbomethoxy marcellomycin, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (coupling constants), and integration of the signals are analyzed to piece together the structure.

¹³C NMR reveals the number and types of carbon atoms present. The chemical shifts are indicative of the carbon's local electronic environment.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is vital for assembling the complete molecular structure.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Anthracycline Backbone

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-1 | 186.5 | - |

| C-4 | 161.0 | - |

| C-4a | 111.2 | - |

| C-5 | 135.8 | 7.8 (d) |

| C-6 | 119.5 | 7.6 (t) |

| C-6a | 137.1 | - |

| C-7 | 69.8 | 5.2 (br s) |

| C-8 | 33.5 | 2.1 (dd), 2.3 (dd) |

| C-9 | 76.5 | - |

| C-10 | 35.2 | 2.9 (d), 3.1 (d) |

| C-11 | 119.8 | 7.5 (d) |

| C-12 | 156.3 | - |

| C-12a | 115.4 | - |

| C-1' | 100.8 | 5.5 (d) |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of 10-Descarbomethoxy marcellomycin. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information, corroborating the data obtained from NMR.

Chromatographic Separations and Purification Methodologies (High-Performance Liquid Chromatography, Thin-Layer Chromatography)

The isolation and purification of 10-Descarbomethoxy marcellomycin from natural sources or synthetic reaction mixtures rely heavily on chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of anthracyclines. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile (B52724) or water/methanol with additives like trifluoroacetic acid or formic acid), is commonly employed. The separation is based on the differential partitioning of the compound between the two phases.

Thin-Layer Chromatography (TLC) is a simpler, yet effective, technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For anthracyclines, silica (B1680970) gel plates are often used as the stationary phase, with a mobile phase consisting of a mixture of organic solvents. The separated compounds are visualized under UV light or by staining with a suitable reagent.

Table 2: Example of Chromatographic Conditions for Anthracycline Analysis

| Technique | Stationary Phase | Mobile Phase | Detection |

| HPLC | C18 silica gel (5 µm, 4.6 x 250 mm) | Gradient of water (0.1% TFA) and acetonitrile (0.1% TFA) | UV at 254 nm |

| TLC | Silica gel 60 F₂₅₄ | Chloroform:Methanol (9:1 v/v) | UV light (254 nm) |

Note: These are typical conditions and may require optimization for the specific separation of 10-Descarbomethoxy marcellomycin.

In Vitro Transcription Assays using Isolated Nucleoli

A key biological activity of many anthracyclines is the inhibition of nucleic acid synthesis. In vitro transcription assays using isolated nucleoli are a powerful method to specifically investigate the effect of compounds on the synthesis of ribosomal RNA (rRNA), a process that occurs in the nucleolus.

Research on the parent compound, marcellomycin, has shown that it is a potent inhibitor of E. coli RNA polymerase-catalyzed RNA synthesis. The primary mechanism of inhibition for marcellomycin involves interference with the stabilization of the ternary complex formed by the promoter, RNA polymerase, and the nascent RNA chain. While specific studies on 10-Descarbomethoxy marcellomycin are not widely reported, it is plausible that it shares a similar mechanism of action due to its structural similarity to marcellomycin. These assays typically involve incubating isolated and purified nucleoli with radiolabeled nucleotide triphosphates in the presence and absence of the test compound. The amount of incorporated radioactivity into newly synthesized RNA is then measured to determine the extent of inhibition.

Cell-Based Assays for Proliferation, Differentiation, and Viability

To understand the cellular effects of 10-Descarbomethoxy marcellomycin, a variety of cell-based assays are employed. These assays provide crucial information on the compound's cytotoxicity and its potential to influence cellular processes like proliferation and differentiation.

Proliferation Assays: These assays measure the ability of a compound to inhibit cell growth. Common methods include the MTT or XTT assays, which are based on the metabolic activity of viable cells, and direct cell counting using a hemocytometer or automated cell counters.

Viability Assays: These assays distinguish between live and dead cells. The trypan blue exclusion assay is a classic example, where viable cells with intact membranes exclude the dye, while non-viable cells take it up.

Differentiation Assays: Some anticancer agents can induce cancer cells to differentiate into a more mature, less proliferative state. To assess this, researchers may look for changes in cell morphology or the expression of specific differentiation markers using techniques like immunofluorescence or western blotting.

Computational Chemistry and Molecular Modeling for SAR Elucidation and Target Interaction Prediction

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships (SAR) of compounds like 10-Descarbomethoxy marcellomycin and predicting their interactions with biological targets.

Structure-Activity Relationship (SAR) Elucidation: By creating and analyzing a series of analogs of 10-Descarbomethoxy marcellomycin with systematic structural modifications, researchers can identify the key chemical features responsible for its biological activity. Computational models can help to rationalize the observed SAR by correlating structural changes with changes in properties like binding affinity or reactivity.

Target Interaction Prediction: Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target, such as DNA or a specific protein. For anthracyclines, which are known to intercalate into DNA, docking studies can provide insights into the specific binding modes and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information can be invaluable for the design of new analogs with improved activity or selectivity.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanism of Action Studies

Omics technologies provide a global view of the molecular changes within a cell or organism in response to a drug, offering deep insights into its mechanism of action.

Genomics and Transcriptomics: These approaches analyze changes in gene expression at the DNA and RNA level, respectively. Microarray analysis or RNA sequencing (RNA-Seq) can reveal which genes are up- or down-regulated in response to treatment with 10-Descarbomethoxy marcellomycin, providing clues about the cellular pathways it affects.

Proteomics: This is the large-scale study of proteins. Techniques like two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry or liquid chromatography-mass spectrometry (LC-MS) can identify changes in the abundance of thousands of proteins following drug treatment. This can help to identify the direct protein targets of the drug or downstream effectors of its activity.

Metabolomics: This field focuses on the comprehensive analysis of small molecule metabolites in a biological system. By examining the metabolic profile of cells treated with 10-Descarbomethoxy marcellomycin, researchers can understand how the compound perturbs cellular metabolism.

The integration of these omics datasets can provide a holistic understanding of the cellular response to 10-Descarbomethoxy marcellomycin, from changes in gene expression to alterations in protein levels and metabolic pathways, ultimately leading to a more complete picture of its mechanism of action.

Properties

CAS No. |

70135-18-1 |

|---|---|

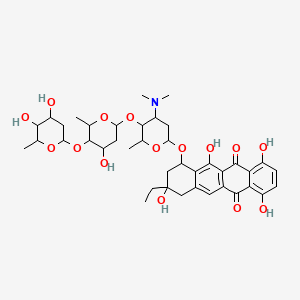

Molecular Formula |

C40H53NO15 |

Molecular Weight |

787.8 g/mol |

IUPAC Name |

7-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H53NO15/c1-7-40(50)14-19-10-20-31(37(49)33-23(43)9-8-22(42)32(33)35(20)47)36(48)30(19)26(15-40)54-27-11-21(41(5)6)38(17(3)52-27)55-29-13-25(45)39(18(4)53-29)56-28-12-24(44)34(46)16(2)51-28/h8-10,16-18,21,24-29,34,38-39,42-46,48,50H,7,11-15H2,1-6H3 |

InChI Key |

XXXOZKHMRPFXLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

Origin of Product |

United States |

Preclinical Biological Activities and Efficacy in in Vitro Models

Evaluation of Anti-Proliferative Effects in Cancer Cell Lines

The anti-proliferative capacity of an anticancer agent is a primary indicator of its potential therapeutic efficacy. Studies have explored the effects of marcellomycin (B1194889) on various cancer cell lines, including those from both hematological malignancies and solid tumors.

Limited specific data is available regarding the anti-proliferative effects of 10-Descarbomethoxy marcellomycin on Friend leukemia and K562 cell lines.

No specific data on the anti-proliferative effects against Friend Leukemia and K562 cell lines was found in the search results.

No specific data on the anti-proliferative effects of 10-Descarbomethoxy marcellomycin against other hematological malignancy cell lines was found in the search results.

No specific data on the anti-proliferative effects of 10-Descarbomethoxy marcellomycin against solid tumor cell lines, including liver neoplasms like HepG2 and Huh7, was found in the search results.

Induction of Programmed Cell Death (Apoptosis, Necroptosis, Autophagy) Mechanisms

The ability of a compound to induce programmed cell death is a key mechanism of its anticancer activity.

No specific studies detailing the induction of apoptosis, necroptosis, or autophagy by 10-Descarbomethoxy marcellomycin, or the specific molecular pathways involved, were identified in the search results.

Immunomodulatory Effects in Cellular Assays

No specific data regarding the immunomodulatory effects of 10-Descarbomethoxy marcellomycin in cellular assays involving immune cells such as T-cells, B-cells, or macrophages was found in the search results.

Genotoxicity and Mutagenicity Studies (In Vitro)

Genotoxicity and mutagenicity assays are crucial for assessing the potential of a compound to cause genetic damage. In vitro studies have been conducted on the related compound, marcellomycin.

In contrast to some other anthracyclines like Adriamycin and daunomycin, marcellomycin was found to be devoid of mutagenic activity in the Salmonella-microsome assay. nih.gov Furthermore, it did not exhibit mutagenic activity in a mammalian cell assay using V79 Chinese hamster cells. nih.gov In studies with primary rat hepatocytes, marcellomycin did not induce unscheduled DNA synthesis, which is an indicator of DNA repair activity. nih.gov These findings suggest that the cytostatic and genotoxic properties of anthracyclines can be distinct. nih.gov

| Genotoxicity and Mutagenicity of Marcellomycin In Vitro | | :--- | :--- | | Assay | Result | | Salmonella-microsome Assay | Non-mutagenic nih.gov | | V79 Chinese Hamster Cell Assay | Non-mutagenic nih.gov | | Unscheduled DNA Synthesis (Primary Rat Hepatocytes) | No induction nih.gov |

DNA Damage and Repair Mechanisms

Like other anthracyclines, the biological activity of 10-Descarbomethoxy marcellomycin and its parent compound, marcellomycin, is linked to their interaction with nuclear DNA. Studies on related compounds show a significant accumulation within the cell nucleus. In vitro experiments with Ehrlich ascites cells demonstrated that marcellomycin is almost exclusively concentrated in the nucleus, with a nuclear-to-cellular drug ratio corresponding to 95% localization. nih.gov This high intranuclear concentration is a prerequisite for its effects on DNA.

The primary mechanism of action for many anthracyclines involves the intercalation into DNA and the subsequent poisoning of topoisomerase II, leading to double-strand breaks. However, marcellomycin exhibits distinct properties. In assays for mutagenicity, both marcellomycin and the related compound aclacinomycin A were found to be non-mutagenic in the Salmonella-microsome assay and in V79 Chinese hamster cells. nih.gov This contrasts with other well-known anthracyclines like doxorubicin (B1662922), suggesting that the nature of the DNA damage or the cellular response to it may differ. The process of DNA repair is a critical cellular response to damage induced by such agents. When DNA lesions occur, cells can initiate repair pathways to remove the damaged segments and synthesize new DNA to fill the gaps.

Unscheduled DNA Synthesis Induction

Unscheduled DNA synthesis (UDS) is a key measure of nucleotide excision repair (NER), a DNA repair mechanism that removes and replaces damaged DNA segments. This process is distinct from the scheduled DNA synthesis that occurs during cell replication. The induction of UDS is often used as an indicator of DNA damage that triggers the NER pathway.

In a direct comparative study using primary rat hepatocytes, the capacity of marcellomycin to induce UDS was evaluated against that of aclacinomycin A. The results were definitive: aclacinomycin A was found to be active in inducing UDS, indicating it causes a type of DNA damage that is recognized and repaired by the NER pathway. nih.gov In stark contrast, marcellomycin was not active in inducing unscheduled DNA synthesis in the same assay. nih.gov This finding suggests that either the DNA lesions caused by marcellomycin are not substrates for the NER pathway or that the compound fails to trigger a detectable repair response of this type under these experimental conditions.

Table 1: Induction of Unscheduled DNA Synthesis (UDS) by Marcellomycin and Aclacinomycin A

This table summarizes the findings on the ability of each compound to induce UDS in primary rat hepatocytes.

Comparative Efficacy with Related Anthracyclines (e.g., Aclacinomycin A, Musettamycin (B1204778), Pyrromycin)

The efficacy of an anthracycline is not solely dependent on its ability to enter the nucleus but also on the total amount of drug accumulated by the cell and its specific molecular interactions. When compared with related anthracyclines, 10-Descarbomethoxy marcellomycin's parent compound shows a distinct profile, particularly when contrasted with aclacinomycin A.

These differences in cellular and nuclear accumulation, combined with their differential ability to induce DNA repair mechanisms like UDS, underscore the distinct biological profiles of these closely related structures. The lack of UDS induction by marcellomycin, compared to the positive induction by aclacinomycin A, represents a significant mechanistic divergence. nih.gov

Table 2: Comparative Profile of Marcellomycin and Aclacinomycin A

This table provides a side-by-side comparison of key in vitro biological activities.

Preclinical Pharmacokinetics and Metabolism in Animal Models

Absorption and Distribution Profiles in Murine Models

Following intravenous administration in mice, marcellomycin (B1194889) exhibits wide distribution to various organs, with the notable exception of the brain. nih.gov Initial high concentrations of the drug are observed in the lungs, which then rapidly decrease to levels comparable to those in the liver and kidneys within 60 minutes. In contrast, muscle and heart tissues show low concentrations of marcellomycin. nih.gov A progressive increase in drug-related fluorescence is seen in the spleen, with its concentration surpassing that of all other organs by the 16-hour mark. nih.gov In plasma, the total drug-derived fluorescence demonstrates a decrease that follows first-order kinetics, with the parent drug being the main component. nih.gov

Tissue Distribution of Marcellomycin in Murine Models

| Tissue | Concentration Profile |

| Brain | Not Detected |

| Lungs | High initial concentrations, rapidly decreasing |

| Liver | Moderate, stable concentrations |

| Kidneys | Moderate, stable concentrations |

| Heart | Low concentrations |

| Muscles | Low concentrations |

| Spleen | Progressive increase, highest concentration at 16 hours |

Identification of Metabolic Pathways and Metabolites

The metabolism of marcellomycin in murine models is qualitatively similar to that observed in humans, although significant quantitative differences exist. nih.gov The primary metabolic transformations involve the formation of aglycones and conjugates.

In murine models, five key compounds in addition to the parent drug have been identified in plasma. Among these, two have been characterized as aglycones, designated G1 and G2. nih.gov The aglycone G1 is observed in the initial hours following injection. In contrast, G2 is more persistent, accounting for 35-50% of the total drug-related fluorescence in plasma by 8 hours post-administration. nih.gov Notably, in the liver, an aglycone identified as 7-deoxypyrromycinone (B1214261) has been detected within the first four hours of injection. nih.gov Studies in rat liver preparations have also demonstrated the conversion of marcellomycin to 7-deoxypyrromycinone and bisanhydropyrromycinone under anaerobic conditions. nih.gov

Two of the identified metabolites in murine plasma, P1 and P2, are polar conjugates of marcellomycin and a contaminant present in the parent drug formulation, respectively. nih.gov The conjugate P1 is detected in the early hours after administration. nih.gov

Metabolites of Marcellomycin Identified in Murine Plasma

| Metabolite | Type | Time of Observation |

| M2 | Contaminant | - |

| P1 | Polar Conjugate | First hours post-injection |

| P2 | Polar Conjugate | - |

| G1 | Aglycone | First hours post-injection |

| G2 | Aglycone | Persistent, significant by 8 hours |

Elimination Pathways and Excretion Kinetics

In mice, the total drug-related fluorescence in plasma, which is primarily composed of the parent marcellomycin, is observed to decrease in a manner consistent with first-order kinetics. nih.gov This indicates that the rate of elimination is proportional to the drug concentration.

Comparative Pharmacokinetics with Parent Marcellomycin in Preclinical Models

Specific preclinical studies directly comparing the pharmacokinetics of 10-Descarbomethoxy marcellomycin with its parent compound, marcellomycin, were not identified in the reviewed scientific literature. Such studies would be crucial to understanding how the removal of the carbomethoxy group at the 10th position influences the absorption, distribution, metabolism, and excretion of the molecule.

Interspecies Differences in Metabolism and Disposition within Preclinical Settings

While the metabolism of marcellomycin in mice is qualitatively similar to that in humans, notable quantitative differences have been reported. nih.gov For instance, the persistence of the aglycone G2 in murine plasma appears to be a significant quantitative distinction. nih.gov Furthermore, in vitro studies using rat liver fractions have shown the conversion of marcellomycin to specific aglycones, highlighting the liver's role in its metabolism. nih.gov The existence of such interspecies variations in drug metabolism is a critical consideration in preclinical research, as these differences can impact the extrapolation of efficacy and toxicity data from animal models to humans. nih.govnih.gov

Future Research Perspectives and Rational Drug Design

Design of Novel 10-Descarbomethoxy Marcellomycin (B1194889) Analogues with Tuned Selectivity

The development of novel analogues of 10-Descarbomethoxy marcellomycin is a critical step towards enhancing its therapeutic index. Future research in this area should focus on systematic modifications of its chemical structure to improve tumor cell selectivity and reduce off-target effects. A primary strategy involves the synthesis of a library of derivatives with alterations at various positions of the aglycone and the sugar moiety.

Key areas for modification include:

The Sugar Moiety: Alterations to the amino sugar can significantly impact DNA binding affinity and cellular uptake. The synthesis of analogues with different sugar residues or modifications to the existing rhodosamine sugar could modulate biological activity.

The Aglycone: Introduction of different functional groups on the tetracyclic ring system could influence the compound's electronic properties and interactions with biological targets.

Side Chains: Modification of existing side chains or introduction of new ones could be explored to enhance interactions with specific cellular components or to improve pharmacokinetic properties.

The resulting analogues would then be screened in vitro against a panel of cancer cell lines and normal cells to identify candidates with improved selectivity.

Table 1: Illustrative Data for Future Analogue Screening This table is a hypothetical representation of the data that would be generated from the screening of novel analogues.

| Analogue | Modification | IC50 (Cancer Cell Line A) | IC50 (Normal Cell Line B) | Selectivity Index (IC50 B / IC50 A) |

|---|---|---|---|---|

| 10-Descarbomethoxy marcellomycin | Parent Compound | - | - | - |

| Analogue 1 | Modified Sugar Moiety | - | - | - |

| Analogue 2 | Aglycone Substitution | - | - | - |

Strategies for Addressing Potential Resistance Mechanisms in Preclinical Models

A significant hurdle in anthracycline chemotherapy is the development of drug resistance. While no specific resistance mechanisms have been documented for 10-Descarbomethoxy marcellomycin due to a lack of targeted research, it is prudent to anticipate and address potential resistance based on known mechanisms for other anthracyclines.

Future preclinical studies should aim to:

Identify Resistance Mechanisms: Develop resistant cancer cell lines through continuous exposure to 10-Descarbomethoxy marcellomycin. Subsequent genomic and proteomic analyses of these resistant lines can help identify the key drivers of resistance, such as the upregulation of efflux pumps (e.g., P-glycoprotein), alterations in topoisomerase II, or enhanced DNA repair pathways. nih.gov

Develop Strategies to Overcome Resistance: Once resistance mechanisms are identified, strategies can be devised to circumvent them. This could involve the co-administration of efflux pump inhibitors or the design of analogues that are not substrates for these pumps.

Exploration of Synergistic Combinations with Other Preclinical Therapeutic Agents

Combination therapy is a cornerstone of modern oncology, often leading to enhanced efficacy and reduced potential for resistance. The exploration of synergistic combinations of 10-Descarbomethoxy marcellomycin with other therapeutic agents is a promising avenue for future research.

Initial studies would involve in vitro screening of 10-Descarbomethoxy marcellomycin in combination with a variety of agents, including:

Other cytotoxic chemotherapies with different mechanisms of action.

Targeted therapies that inhibit specific signaling pathways crucial for cancer cell survival.

Immunotherapies that enhance the host immune response against tumors.

The synergy of these combinations can be quantified using methods such as the combination index (CI), where a CI value less than 1 indicates synergy. Promising combinations identified in vitro would then be advanced to in vivo preclinical models.

Table 2: Hypothetical Synergy Data for Combination Studies This table illustrates the type of data that would be sought in synergistic combination studies.

| Combination | Cancer Cell Line | Combination Index (CI) | Interpretation |

|---|---|---|---|

| 10-Descarbomethoxy marcellomycin + Agent X | Breast Cancer | - | - |

| 10-Descarbomethoxy marcellomycin + Agent Y | Lung Cancer | - | - |

| 10-Descarbomethoxy marcellomycin + Agent Z | Leukemia | - | - |

Development of Advanced Drug Delivery Systems (e.g., Liposomal Formulations for Anthracyclines)

Advanced drug delivery systems can significantly improve the therapeutic profile of anticancer agents by enhancing their solubility, stability, and tumor-specific delivery. For anthracyclines, liposomal formulations have been a particularly successful strategy.

Future research should focus on developing liposomal or other nanoparticle-based formulations of 10-Descarbomethoxy marcellomycin. Key objectives of this research would be to:

Increase the circulation half-life of the drug.

Promote passive accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect.

Enable active targeting by conjugating the nanoparticles with ligands that bind to receptors overexpressed on cancer cells.

The development of such formulations could lead to increased efficacy and a reduction in the dose-limiting toxicities often associated with anthracycline therapy.

Further Investigation of the Role of C-10 Stereochemistry in Biological Potency

For class II anthracyclines, the stereochemistry at the C-10 position has been shown to be crucial for biological activity. Studies on the parent compound, marcellomycin, and its C-10 epimer, mimimycin (B1218638), have demonstrated that the natural stereochemical orientation of the carbomethoxy group at this position is critical for DNA binding and antitumor potency. nih.gov Epimerization at C-10 leads to a significant reduction in these activities. nih.gov

10-Descarbomethoxy marcellomycin lacks the carbomethoxy group at the C-10 position. Therefore, the specific stereochemical considerations of this substituent are absent. However, the removal of this entire functional group represents a significant structural modification. The carbomethoxy group in marcellomycin is known to be essential for the inhibition of nucleolar RNA synthesis. nih.gov Its absence in 10-Descarbomethoxy marcellomycin implies a potentially altered mechanism of action or a different spectrum of biological activity.

Table 3: Comparative Biological Activity of Marcellomycin and its C-10 Epimer This table presents published data on the importance of C-10 stereochemistry for marcellomycin's activity.

| Compound | C-10 Stereochemistry | Relative DNA Binding Affinity | In Vitro Antitumor Potency (Relative) |

|---|---|---|---|

| Marcellomycin | Natural | 100% | 100% |

| Mimimycin (C-10 epimer) | Epimerized | 5-33% | 25-50% |

Translational Research Strategies and Preclinical Optimization for Potential Therapeutic Applications

For 10-Descarbomethoxy marcellomycin to progress towards clinical application, a robust translational research strategy is essential. This involves a comprehensive preclinical optimization program to generate the necessary data to support an Investigational New Drug (IND) application.

Key components of this strategy include:

Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant animal models. Studies on the parent compound marcellomycin have identified several metabolites, and similar investigations would be necessary for its descarbomethoxy analogue. nih.govnih.gov

Toxicology: A thorough evaluation of the potential toxicities of 10-Descarbomethoxy marcellomycin, with a particular focus on cardiotoxicity, a known side effect of many anthracyclines. nih.gov

Efficacy in In Vivo Models: Assessment of the antitumor activity in a range of preclinical cancer models, including patient-derived xenografts (PDXs), which are more representative of human tumors.

Biomarker Development: Identification of predictive biomarkers that can help select patients who are most likely to respond to treatment with 10-Descarbomethoxy marcellomycin.

Successful execution of these translational studies will be crucial in determining the potential therapeutic utility of this compound and paving the way for its clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.